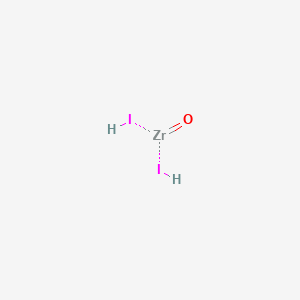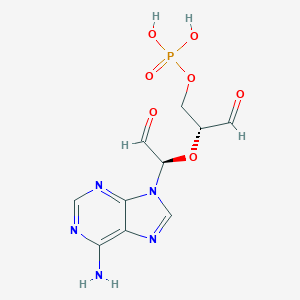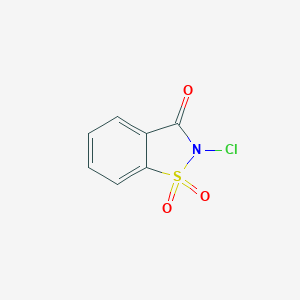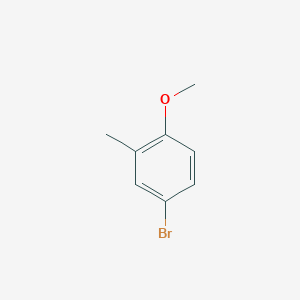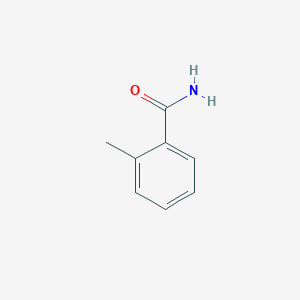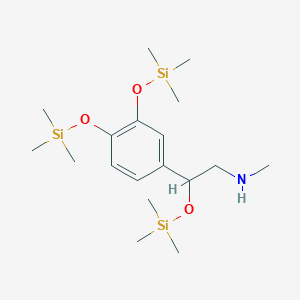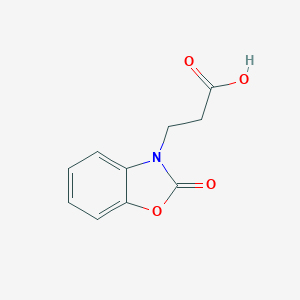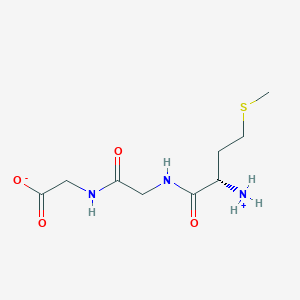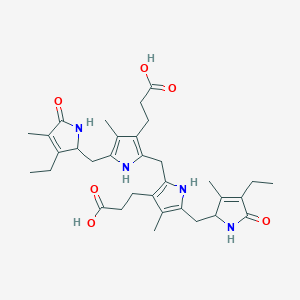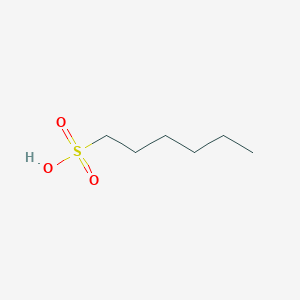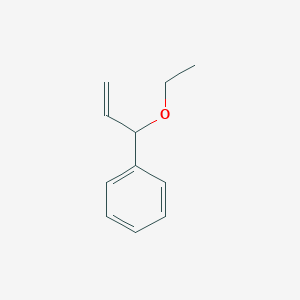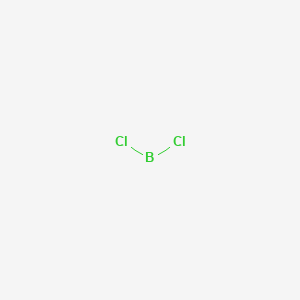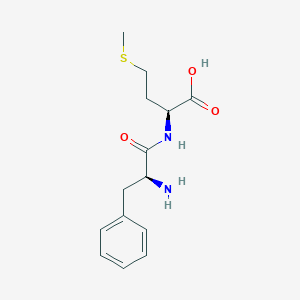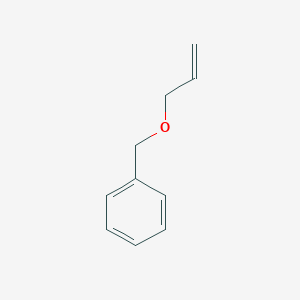
Allyl benzyl ether
Overview
Description
Allyl benzyl ether, also known as this compound, is an organic compound with the molecular formula C10H12O. It is a colorless to pale yellow liquid with a pleasant aromatic odor. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, polymers, and other organic molecules .
Mechanism of Action
Target of Action
Allyl benzyl ether, also known as ((Allyloxy)methyl)benzene, is a type of ether compound. Ethers, including this compound, are generally unreactive and are often used as solvents in organic reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Mode of Action
The most common reaction of ethers, including this compound, is the cleavage of the C–O bond by using strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in its reactions. For instance, in the Williamson Ether Synthesis, the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . This reaction is part of the broader biochemical pathways involving the synthesis and breakdown of ethers.
Result of Action
The result of this compound’s action is the formation of new compounds through its reactions. For example, in the Williamson Ether Synthesis, it can react with an alcohol to form a new ether compound . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the reaction conditions, such as temperature and pH, can also impact the reaction outcomes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Allyl benzyl ether are not well-studied. It is known that allyl groups in organic compounds can participate in various biochemical reactions. For instance, allyl groups can undergo reactions such as oxidation, which can lead to the formation of various metabolites
Cellular Effects
A related compound, (E)-3-(3-(Allyloxy)-2-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, has been shown to display potent antiproliferative activity against the PC-3 cell line
Molecular Mechanism
Allyl groups in organic compounds are known to participate in various chemical reactions, including carbene fragmentation and Claisen rearrangement . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Dosage Effects in Animal Models
It is known that the dose-response relationships for related compounds, such as benzene, have been studied in animals and humans .
Metabolic Pathways
It is known that allyl groups in organic compounds can undergo various metabolic reactions, including oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl benzyl ether can be synthesized through the reaction of benzyl bromide with allyl alcohol in the presence of a base such as potassium carbonate or sodium hydroxide . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysts to enhance reaction rates and yields. Ultrasonication has also been employed to improve the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Allyl benzyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and allyl alcohol.
Reduction: Reduction reactions can convert it into benzyl alcohol and propene.
Substitution: It can undergo nucleophilic substitution reactions to form different ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde and allyl alcohol.
Reduction: Benzyl alcohol and propene.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Allyl benzyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is employed in the production of coatings, adhesives, and plasticizers.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the allyl group.
Allyl benzene: Contains an allyl group but lacks the benzyl ether linkage.
Benzyl ether: Similar ether linkage but lacks the allyl group.
Uniqueness
Allyl benzyl ether is unique due to its combination of an allyl group and a benzyl ether linkage, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
prop-2-enoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGHWHMUUQNACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074529 | |
| Record name | Benzene, [(2-propenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14593-43-2 | |
| Record name | Allyl benzyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((2-propenyloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(2-propenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(allyloxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the identification of ((allyloxy)methyl)benzene in Calligonum comosum extract suggest potential antimicrobial properties for this specific compound?
A: While the presence of ((allyloxy)methyl)benzene in the extract is noteworthy, attributing antimicrobial activity solely to this compound based on the study's findings would be speculative []. The extract's efficacy could be attributed to a synergistic effect of various components, including other identified compounds like acetic acid and 2-sec-butoxybenzene-1,3-diol []. Further research isolating and testing ((allyloxy)methyl)benzene individually is crucial to confirm its antimicrobial potential and understand its mechanism of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

